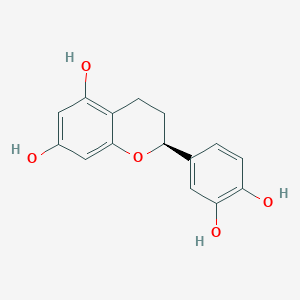
Luteoliflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.
Aplicaciones Científicas De Investigación
Biological Activities
Luteoliflavan exhibits several biological activities that are significant for therapeutic applications:
Antioxidant Activity
This compound has demonstrated strong antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
Research indicates that this compound possesses anticancer effects across multiple cancer types. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, colon, and leukemia cells . The compound's mechanism involves modulation of signaling pathways that regulate cell growth and survival.
Antidiabetic Effects
This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, making this compound a potential candidate for managing type 2 diabetes .
Neuroprotective Effects
Studies suggest that this compound can enhance cognitive function and protect neuronal cells from damage caused by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, which could be leveraged in developing natural antimicrobial agents for food preservation and medical applications .
Applications in Medicine
This compound's diverse biological activities have led to its exploration in various medical applications:
Cancer Therapy
- Mechanism : this compound induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key proteins involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that this compound significantly reduces tumor growth in lung cancer models (IC50 values around 11.7 µg/mL) and exhibits cytotoxic effects against leukemia cell lines .
Diabetes Management
- Mechanism : By inhibiting α-glucosidase, this compound slows down glucose absorption from the intestine.
- Case Studies : Research highlights its potential as a safer alternative to current medications like acarbose, which have gastrointestinal side effects .
Neurological Disorders
- Mechanism : this compound enhances neuroprotection through its antioxidant properties.
- Case Studies : Animal models have shown improvement in cognitive functions following this compound administration, suggesting its role in neurodegenerative disease management .
Agricultural Applications
This compound also holds promise in agriculture:
Plant Defense Mechanisms
- This compound is involved in enhancing plant resistance against pathogens, acting as a phytoalexin that contributes to the defense response of plants against microbial infections .
Natural Pesticide Development
- Due to its antimicrobial properties, this compound can be explored as a natural pesticide alternative, reducing reliance on synthetic chemicals.
Data Table: Summary of Research Findings on this compound
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Effective in preventing cellular damage |
| Cancer Therapy | Induces apoptosis | Significant tumor growth reduction in multiple cancers |
| Diabetes Management | Inhibits α-glucosidase | Lowers postprandial blood glucose levels |
| Neuroprotection | Enhances cognitive function | Improves outcomes in neurodegenerative models |
| Plant Defense | Enhances resistance | Acts as a phytoalexin against pathogens |
Propiedades
Número CAS |
446-06-0 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |
Clave InChI |
GWCPBEMISACTHQ-AWEZNQCLSA-N |
SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
SMILES isomérico |
C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
SMILES canónico |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















